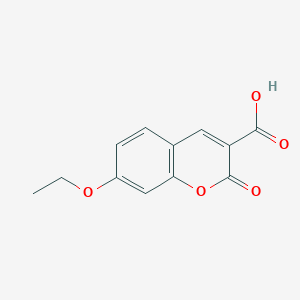

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

描述

Historical Context and Discovery of Chromene Derivatives

The development of chromene chemistry traces its origins to the broader discovery of coumarin derivatives, which began with the pioneering work of A. Vogel of Munich in 1820, who first isolated coumarin from tonka beans. This foundational discovery established the groundwork for understanding benzopyrone chemistry and subsequently led to the exploration of related heterocyclic systems. Nicholas Jean Baptiste Gaston Guibourt independently isolated coumarin in the same year and presented his findings to the Académie Royale de Médecine, providing the systematic nomenclature that would guide future research in this field. The first successful synthesis of coumarin was achieved in 1868 by English chemist William Henry Perkin, marking a crucial milestone in the synthetic accessibility of these compounds.

The evolution of chromene chemistry gained significant momentum throughout the twentieth century as researchers recognized the potential of these bicyclic oxygen heterocycles containing a benzene fusion ring at the 5,6-positioned 4H-pyran ring system. The systematic investigation of chromene derivatives revealed four common structural motifs, namely 2H-chromene, 4H-chromene, 2H-chromene-2-one, and 4H-chromen-4-one, each offering distinct chemical properties and synthetic opportunities. Recent literature indicates that chemists have been actively exploring various synthetic strategies for chromenes, focusing particularly on one-pot multicomponent reactions involving aldehydes, active methylene compounds, and enolizable 1,3-diones or phenolic derivatives.

The specific development of carboxylic acid-substituted chromenes, including this compound, represents a more contemporary advancement in this field. These compounds incorporate the established chromene scaffold with additional functional groups that enhance their chemical versatility and potential applications. The systematic study of such derivatives has been facilitated by advances in analytical techniques and synthetic methodologies, allowing for precise characterization and efficient preparation of these complex heterocyclic structures.

Academic Significance in Heterocyclic Compound Research

Chromene derivatives, including this compound, represent an important class of heterocyclic compounds that have attracted considerable attention as structural motifs for the discovery of new chemical entities. The chromene nucleus has been identified as a critical moiety for advancing heterocyclic chemistry due to its simple structure, mild chemical properties, and extensive potential for structural modifications. Research has demonstrated that chromenes possess versatile biological profiles, making them attractive scaffolds for various chemical applications beyond traditional medicinal chemistry.

The academic significance of chromene derivatives extends to their role in structure-activity relationship studies, where systematic modifications of the chromene core have yielded valuable insights into the relationship between molecular structure and chemical properties. In particular, studies have revealed that specific substitution patterns, such as the 4-aryl moiety, 3-cyano group, and 2-amino group, are essential for certain chemical activities. Furthermore, research has shown that substitution at the 7th position with electron-donating groups enhances pharmacological activity, while electron-withdrawing groups tend to decrease such activity.

The compound this compound exemplifies the sophistication achievable in chromene chemistry through its incorporation of multiple functional groups. The ethoxy substituent at the 7-position represents an electron-donating group that may influence the electronic properties of the chromene system, while the carboxylic acid functionality at the 3-position provides opportunities for further chemical modifications and interactions. This dual functionality makes the compound particularly valuable for academic research focused on understanding the fundamental principles governing heterocyclic chemistry.

Recent synthetic advances have emphasized the accessibility of chromene derivatives through efficient synthetic routes, including ring-closing metathesis reactions and multicomponent condensation reactions. These developments have enhanced the practical utility of chromene compounds in academic research, enabling researchers to prepare diverse libraries of related structures for systematic investigation. The availability of such synthetic methodologies has been crucial in advancing the academic understanding of chromene chemistry and its potential applications.

Structural Relationship to Coumarin and Benzopyrone Families

The structural architecture of this compound reveals fundamental relationships to both the coumarin and benzopyrone chemical families, representing a sophisticated example of how these structural motifs can be combined and modified. Coumarin, systematically known as 2H-chromen-2-one, consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring, forming a six-membered heterocycle that shares two carbons with the benzene ring. This fundamental structure belongs to the benzopyrone chemical class and is considered a lactone, establishing the foundational framework upon which more complex derivatives like this compound are built.

The relationship between this compound and the coumarin family is evident in their shared benzopyrone core structure, where the chromene system maintains the essential bicyclic oxygen heterocycle characteristic of coumarins. However, the specific compound differs from simple coumarins through the incorporation of additional functional groups that modify its chemical properties and potential reactivity. The ethoxy group at the 7-position introduces an electron-donating alkoxy substituent that can influence the electronic distribution within the aromatic system, while the carboxylic acid group at the 3-position provides a site for hydrogen bonding and potential chemical modifications.

The benzopyrone classification encompasses a broader family of compounds that includes both coumarins and chromenes, characterized by their shared benzene ring fused to a pyrone moiety. Within this classification, this compound represents a sophisticated derivative that incorporates multiple structural features from different subfamilies. The compound exhibits the 2H-chromene-2-one pattern, which is achieved when the sp³ carbon is substituted by a carbonyl function, establishing its position within the broader chromene classification system.

Table 1: Structural Comparison of Related Benzopyrone Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| Coumarin | C₉H₆O₂ | 146.14 | Basic benzopyrone core | 91-64-5 |

| 7-Hydroxycoumarin-3-carboxylic acid | C₁₀H₆O₅ | 206.15 | Hydroxyl at 7-position, carboxylic acid at 3-position | 779-27-1 |

| This compound | C₁₂H₁₀O₅ | 234.20 | Ethoxy at 7-position, carboxylic acid at 3-position | 79065-74-0 |

The structural relationship extends to the shared synthetic pathways and chemical reactivity patterns observed across these compound families. The Pechmann condensation, a classical synthesis method for coumarins starting from phenols and carboxylic acids or esters containing a β-carbonyl group, demonstrates the synthetic connections between these structural families. While this compound may require more specialized synthetic approaches due to its additional functional groups, the fundamental principles governing coumarin synthesis remain relevant to understanding its preparation and chemical behavior.

The electronic properties of this compound reflect the cumulative influence of its multiple substituents on the benzopyrone core structure. The ethoxy group at the 7-position acts as an electron-donating substituent, potentially increasing electron density in the aromatic system and influencing the reactivity of other positions on the molecule. This electronic modification represents a strategic approach to tuning the chemical properties of benzopyrone derivatives, demonstrating how systematic structural modifications can be employed to achieve desired chemical characteristics while maintaining the fundamental benzopyrone framework that defines this important class of heterocyclic compounds.

属性

IUPAC Name |

7-ethoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYPFONHKLFGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586422 | |

| Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79065-74-0 | |

| Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The preparation of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid generally involves multi-step synthetic routes starting from substituted phenols or hydroxybenzaldehydes. The key steps include:

- Formation of the chromene core via condensation reactions.

- Introduction of the ethoxy group at position 7.

- Installation of the carboxylic acid group at position 3, often through ester intermediates followed by hydrolysis.

Detailed Synthetic Routes

Synthesis via Knoevenagel Condensation and Cyclization

A common approach starts with 7-ethoxy-2-hydroxybenzaldehyde or related precursors, which undergo condensation with malonate esters to form coumarin derivatives. The reaction is typically catalyzed by bases such as piperidine in methanol under reflux conditions.

-

- Mix 7-ethoxy-2-hydroxybenzaldehyde with dimethyl malonate in dry methanol.

- Add catalytic piperidine.

- Stir and reflux at 60 °C for 48 hours.

- Cool to 0 °C to precipitate the methyl ester intermediate.

- Filter, wash, and dry to obtain methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate with yields around 85–90%.

Hydrolysis of the methyl ester to the free acid is performed by alkaline or acidic hydrolysis:

- Treat the methyl ester with aqueous sodium hydroxide or hydrochloric acid under reflux.

- Acidify the reaction mixture to precipitate the free acid.

- Filter and purify by recrystallization.

This method is analogous to protocols used for related coumarin derivatives such as 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester.

Ethoxylation of Hydroxy Coumarin Precursors

Alternatively, the ethoxy group can be introduced by alkylation of 7-hydroxy coumarin derivatives :

- React 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester with ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate in dry DMF.

- The reaction proceeds under nitrogen atmosphere at room temperature or slightly elevated temperatures.

- After completion, the product is purified by chromatography and recrystallization.

- Subsequent hydrolysis yields the target acid.

This alkylation method provides flexibility in introducing the ethoxy substituent post-chromene ring formation.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | 7-ethoxy-2-hydroxybenzaldehyde + dimethyl malonate + piperidine in methanol | 60 °C | 48 h | 85–90 | Produces methyl ester intermediate |

| Ester hydrolysis | NaOH (aq) or HCl (aq), reflux | Reflux (~100 °C) | 2–4 h | 80–90 | Converts ester to free acid |

| Alkylation (ethoxylation) | Ethyl bromide + K2CO3 in dry DMF | RT - 50 °C | 12–24 h | 70–80 | Alternative route to ethoxy group |

Research Findings and Analysis

- The Knoevenagel condensation followed by lactonization is the most reliable and widely used method for synthesizing the chromene core with carboxyl functionality.

- The use of piperidine as a catalyst in methanol provides high yields and mild reaction conditions.

- The alkylation approach allows selective introduction of the ethoxy group after ring formation, which can be advantageous for structural modifications and analog synthesis.

- Hydrolysis of methyl esters to carboxylic acids proceeds efficiently under standard acidic or basic conditions without significant side reactions.

- Spectroscopic characterization (NMR, IR) confirms the successful formation of the chromene ring and substitution pattern, with typical chemical shifts for ethoxy protons around 3.9–4.2 ppm (1H NMR) and characteristic carbonyl peaks in IR spectra.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Knoevenagel condensation + hydrolysis | 7-ethoxy-2-hydroxybenzaldehyde + dimethyl malonate | Piperidine in methanol | Base-catalyzed condensation | High yield, straightforward | Long reaction time (48 h) |

| Alkylation of hydroxy coumarin + hydrolysis | 7-hydroxy coumarin methyl ester + ethyl bromide | K2CO3 in dry DMF | Nucleophilic substitution | Selective ethoxy introduction | Requires inert atmosphere |

科学研究应用

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid has applications in chemistry, biology, medicine, and industry. It is a building block in creating more complex organic molecules and is also investigated as a potential inhibitor of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. Its anti-inflammatory, antioxidant, and anticancer properties are also being explored for medicinal purposes. Furthermore, it is used in developing fluorescent probes and sensors because of its chromophoric properties.

While the search results do not provide comprehensive data tables or case studies specifically for this compound, they do offer related information on chromene derivatives and their applications:

Coumarins in general Coumarins, including derivatives of this compound, have a wide range of biological and chemical applications, including the detection of enzymatic activity from bacteria and use as a photocleavable protecting group for proton detection in biological processes . They are also used in photoelectricity, such as in organic light-emitting diodes (OLEDs) or laser dyes .

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate derivatives These derivatives have various applications, including use in organic light-emitting diodes and as sensors for detecting specific gases .

Other chromene derivatives

作用机制

The biological activity of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound’s chromene structure allows it to participate in various interactions, including hydrogen bonding and π-π stacking, enhancing its binding affinity to target proteins.

相似化合物的比较

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Physical and Spectral Properties

- Melting Points : Ethoxy and methoxy derivatives exhibit lower MPs than hydroxylated analogs due to reduced hydrogen bonding (e.g., 7-methoxy: 193–194°C vs. 7-hydroxy: 263–265°C ).

- NMR Trends : The ethoxy group’s protons (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) differ from methoxy (δ ~3.8–3.9 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1670–1730 cm⁻¹; ethoxy C-O at ~1100–1250 cm⁻¹ .

Crystallographic and Computational Insights

- Hydrogen Bonding : Hydroxyl and carboxylic acid groups form robust intermolecular hydrogen bonds, influencing crystal packing (e.g., graph set analysis in coumarin crystals) .

- Crystal Structures : Tools like Mercury CSD enable comparison of packing motifs; ethoxy groups may introduce torsional strain vs. planar methoxy substituents .

生物活性

Overview

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin family, which is renowned for its diverse biological activities. This compound features a chromene core structure, characterized by an ethoxy group at the 7-position and a carboxylic acid group at the 3-position. Its unique substitution pattern enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to other analogs.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Key Mechanisms:

- COX-2 Inhibition : Reduces pro-inflammatory mediator production.

- Antioxidant Activity : Exhibits properties that can scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

This compound has been investigated for several biological activities, including:

1. Anti-inflammatory Effects

- Demonstrated ability to inhibit COX enzymes, leading to reduced inflammation in various models.

- Case studies have shown significant reductions in inflammatory markers in animal models treated with this compound.

2. Anticancer Properties

- Studies indicate that it may inhibit cancer cell proliferation in vitro. For example, it has shown effectiveness against prostate and breast cancer cell lines .

- Molecular docking studies suggest strong binding affinity to histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation .

3. Antioxidant Activity

- The compound exhibits enhanced antioxidant properties, which are vital for protecting cells from oxidative damage and may contribute to its anticancer effects.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other coumarin derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | Hydroxyl group instead of ethoxy | Different reactivity and potential therapeutic effects |

| 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Methoxy group affects solubility | Varying interaction profiles with biological targets |

| 7-Ethoxy-N-(4-methylphenyl)-2-oxo-2H-chromene | Methylphenyl group substitution | Potentially different receptor interactions affecting bioactivity |

常见问题

Q. What synthetic methodologies are employed to prepare 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid?

The compound is synthesized via alkylation of coumarin-3-carboxylic acid precursors. For example, analogous derivatives are prepared by reacting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate) in anhydrous DMF. Post-synthetic purification involves flash chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from acetone to achieve >95% purity. Key steps include monitoring reaction progress via TLC and characterizing intermediates using ¹H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons in the coumarin ring appear at δ 6.4–8.8 ppm, while the ethoxy group shows signals at δ 1.25–1.35 (CH₃) and δ 4.10–4.30 (CH₂). The carboxylic acid proton is typically absent due to exchange broadening.

- IR Spectroscopy : Strong stretches at ~1700 cm⁻¹ (C=O lactone), ~1680 cm⁻¹ (C=O carboxylic acid), and ~1250 cm⁻¹ (C-O ether).

- Mass Spectrometry (HRMS-ESI) : Molecular ion peaks ([M+H]⁺) validate molecular weight, with fragmentation patterns confirming the ethoxy substituent .

Q. How is purity assessed and optimized during synthesis?

Purity is evaluated via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) with retention time consistency. Recrystallization from acetone or dichloromethane/ether mixtures removes residual solvents, while elemental analysis ensures stoichiometric carbon/hydrogen ratios (±0.3%). For crystalline derivatives, powder X-ray diffraction (PXRD) matches simulated patterns from single-crystal data .

Advanced Research Questions

Q. What crystallographic insights exist for derivatives of this compound?

Single-crystal X-ray diffraction of structurally related compounds (e.g., 7-diethylamino analogs) reveals planar coumarin cores (dihedral angle <5° between benzene and pyrone rings). The ethoxy group adopts a pseudo-axial conformation stabilized by weak C-H···O interactions (2.3–2.5 Å). Key metrics include R factors ≤0.045 and hydrogen-bonded dimer formation via carboxylic acid groups .

Q. How does the ethoxy substituent influence electronic properties and reactivity?

The electron-donating ethoxy group increases electron density in the coumarin ring, evidenced by upfield ¹H NMR shifts (Δδ ~0.3 ppm for adjacent protons) compared to unsubstituted analogs. This enhances susceptibility to nucleophilic attack at the lactone carbonyl (C2), necessitating controlled pH during derivatization. UV-Vis studies of similar methoxy derivatives show bathochromic shifts (~15 nm), suggesting extended π-conjugation .

Q. What are the challenges in differentiating positional isomers of ethoxy-substituted coumarins?

Isomeric discrimination requires tandem LC-MS/MS with collision-induced dissociation (CID). Diagnostic fragments include m/z 161 (CO₂ loss from the carboxylic acid) and m/z 133 (retro-Diels-Alder cleavage). 2D NMR (HMBC) resolves substitution patterns by correlating ethoxy methyl protons with C7 .

Q. How do structural modifications at the 3-carboxylic acid position affect bioactivity?

Esterification or amidation of the 3-carboxylic acid group enhances bioactivity in related systems. For example, silver(I) complexes of coumarin-3-carboxylates exhibit antimicrobial activity (MIC 8–32 μg/mL against Staphylococcus aureus) via membrane disruption. However, steric hindrance from the ethoxy group may reduce metal coordination efficiency compared to smaller substituents, requiring optimization via structure-activity relationship studies .

Q. What mechanistic considerations apply to its reactivity in nucleophilic acyl substitution?

The carboxylic acid moiety undergoes nucleophilic substitution under DCC/DMAP coupling conditions to form amides or esters. Kinetic studies using ¹H NMR show faster reaction rates with primary amines (e.g., benzylamine) than secondary amines due to reduced steric hindrance. Competing lactone ring-opening is mitigated by maintaining anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。